![molecular formula C8H11FN2 B1328931 [2-(2-Fluoro-Phenyl)-Ethyl]-Hydrazine CAS No. 32607-85-5](/img/structure/B1328931.png)
[2-(2-Fluoro-Phenyl)-Ethyl]-Hydrazine
Overview
Description
[2-(2-Fluoro-Phenyl)-Ethyl]-Hydrazine: is an organic compound characterized by the presence of a fluoro-substituted phenyl ring attached to an ethyl chain, which is further connected to a hydrazine group
Mechanism of Action
Target of Action
Hydrazine, (2-fluorophenethyl)- is a derivative of hydrazine, a simple pnictogen hydride .
Mode of Action
Hydrazine and its derivatives are known to interact with ketones and aldehydes to form hydrazones . This reaction consumes Vitamin B6 in the body, leading to a functional deficiency . The metabolism of hydrazine produces free radical intermediates and inhibits pyridoxine kinase as well as glutamic acid decarboxylase, which results in decreased production of the neurotransmitter GABA .
Biochemical Pathways
The interaction of hydrazine with ketones and aldehydes to form hydrazones is a known biochemical process .
Result of Action
The interaction of hydrazine with ketones and aldehydes to form hydrazones is known to consume vitamin b6 in the body, leading to a functional deficiency .
Action Environment
Hydrazine, (2-fluorophenethyl)- can be released into the environment from places that manufacture, process, or use these chemicals . Environmental factors such as the presence of metal oxides can make hydrazine highly exothermic and combustible .
Biochemical Analysis
Biochemical Properties
Hydrazine, (2-fluorophenethyl)-, plays a significant role in biochemical reactions due to its reactive hydrazine group. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with carbonyl-containing compounds, where Hydrazine, (2-fluorophenethyl)-, forms hydrazones through nucleophilic addition reactions . This interaction is crucial in the modification of biomolecules and can affect various metabolic pathways.
Cellular Effects
Hydrazine, (2-fluorophenethyl)-, has been shown to exert various effects on different types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, Hydrazine, (2-fluorophenethyl)-, has been reported to induce oxidative stress in cells, leading to changes in the expression of genes involved in antioxidant defense mechanisms . Additionally, this compound can affect cellular metabolism by inhibiting key enzymes involved in metabolic pathways, thereby altering the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of Hydrazine, (2-fluorophenethyl)-, involves several key steps. At the molecular level, this compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, Hydrazine, (2-fluorophenethyl)-, can inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters . This inhibition results in increased levels of neurotransmitters, which can have various physiological effects. Additionally, Hydrazine, (2-fluorophenethyl)-, can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Hydrazine, (2-fluorophenethyl)-, can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to Hydrazine, (2-fluorophenethyl)-, in in vitro or in vivo studies has been associated with persistent changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of Hydrazine, (2-fluorophenethyl)-, vary with different dosages in animal models. At low doses, this compound can have therapeutic effects, such as modulating neurotransmitter levels and improving cognitive function . At high doses, Hydrazine, (2-fluorophenethyl)-, can be toxic and cause adverse effects, including liver and kidney damage, neurotoxicity, and even death . Threshold effects have been observed, where the compound exhibits beneficial effects at low concentrations but becomes harmful at higher concentrations.
Metabolic Pathways
Hydrazine, (2-fluorophenethyl)-, is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary metabolic pathways involves the oxidation of the hydrazine group, leading to the formation of reactive intermediates that can further react with cellular components . This compound can also affect the levels of metabolites by inhibiting or activating key enzymes in metabolic pathways, thereby altering the overall metabolic flux within the cell .
Transport and Distribution
The transport and distribution of Hydrazine, (2-fluorophenethyl)-, within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of Hydrazine, (2-fluorophenethyl)-, within specific tissues can influence its overall activity and function, with higher concentrations observed in metabolically active tissues such as the liver and brain.
Subcellular Localization
Hydrazine, (2-fluorophenethyl)-, exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or nucleus, through post-translational modifications and targeting signals . The subcellular localization of Hydrazine, (2-fluorophenethyl)-, is crucial for its interaction with specific biomolecules and its overall biochemical activity within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Fluoro-Phenyl)-Ethyl]-Hydrazine typically involves the reaction of 2-fluorophenylacetic acid with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the hydrazine derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(2-Fluoro-Phenyl)-Ethyl]-Hydrazine can undergo oxidation reactions to form corresponding azides or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced nitrogen-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of azides or nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted hydrazine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: [2-(2-Fluoro-Phenyl)-Ethyl]-Hydrazine can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Drug Development: Its structural features make it a candidate for the development of new pharmaceuticals.
Medicine:
Antimicrobial Agents: this compound derivatives have shown potential as antimicrobial agents.
Cancer Research: The compound is being investigated for its potential anticancer properties.
Industry:
Materials Science: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Comparison with Similar Compounds
[2-(2-Fluoro-Phenyl)-Ethyl]-Amine: Similar structure but with an amine group instead of hydrazine.
[2-(2-Fluoro-Phenyl)-Ethyl]-Thioether: Contains a sulfur atom instead of nitrogen.
[2-(2-Fluoro-Phenyl)-Ethyl]-Alcohol: Contains a hydroxyl group instead of hydrazine.
Uniqueness:
Hydrazine Group: The presence of the hydrazine group in [2-(2-Fluoro-Phenyl)-Ethyl]-Hydrazine provides unique reactivity and binding properties compared to its analogs.
Fluoro-Substitution: The fluoro group enhances the compound’s stability and binding affinity, making it distinct from non-fluorinated analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(2-fluorophenyl)ethylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2/c9-8-4-2-1-3-7(8)5-6-11-10/h1-4,11H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGQVGWZVYGGIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCNN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50186303 | |
| Record name | Hydrazine, (2-fluorophenethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50186303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32607-85-5 | |
| Record name | (2-Fluorophenethyl)hydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032607855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrazine, (2-fluorophenethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50186303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-FLUOROPHENETHYL)HYDRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8MJG8P8KZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


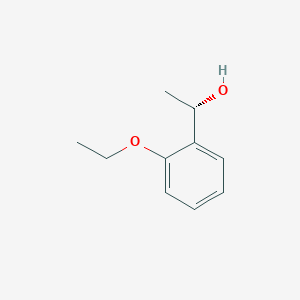
![2-Methyl-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]propanamide](/img/structure/B1328856.png)
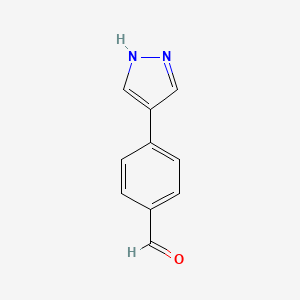
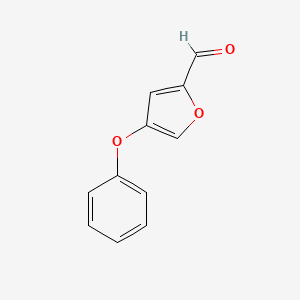
![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde](/img/structure/B1328866.png)


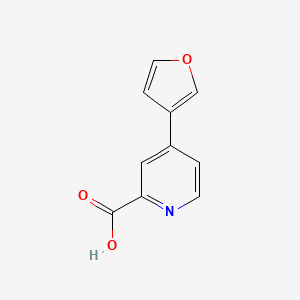


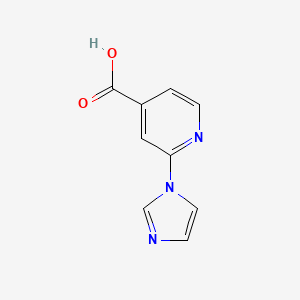
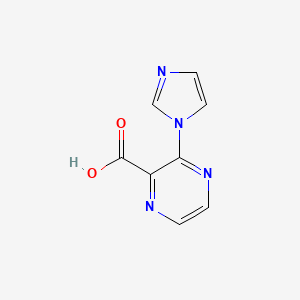
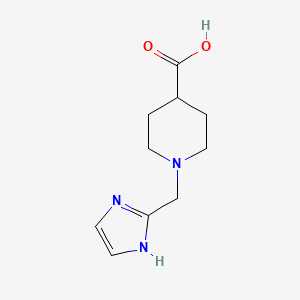
![5H-Imidazo[1,2-b]pyrazole-2-carboxylic Acid](/img/structure/B1328884.png)
